Elloramycin D

Structure-Activity Relationship De-O-methylation Natural Product Congener Library

Elloramycin D is a minor anthracycline-like polyketide congener co-produced with elloramycin (Elloramycin A) by Streptomyces olivaceus. Its molecular formula C31H34O15 (MW 646.6 Da) identifies it as 12‑demethyl‑elloramycin, lacking the C12a‑O‑methyl group present on the parent scaffold.

Molecular Formula C31H34O15
Molecular Weight 646.6 g/mol
Cat. No. B1244801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElloramycin D
Synonymselloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F
Molecular FormulaC31H34O15
Molecular Weight646.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)O)OC)OC
InChIInChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-22(34)24(42-5)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24-,26+,29-,30+,31+/m0/s1
InChIKeyATXJXGVGALFDOB-LNENUYDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elloramycin D – Procurement-Grade Minor Tetracenomycin Congener with Demonstrated Gram-Positive Antimicrobial Differentiation


Elloramycin D is a minor anthracycline-like polyketide congener co-produced with elloramycin (Elloramycin A) by Streptomyces olivaceus [1]. Its molecular formula C31H34O15 (MW 646.6 Da) identifies it as 12‑demethyl‑elloramycin, lacking the C12a‑O‑methyl group present on the parent scaffold [2]. The compound carries a 3‑hydroxy‑4,5‑dimethoxy‑L‑rhamnose moiety, a methylation pattern that distinguishes it from the isomeric congener Elloramycin C [1][3]. Elloramycin D belongs to a suite of five naturally co‑occurring minor congeners (B–F) whose graded methylation and solubility profiles generate a built‑in structure‑activity relationship (SAR) library not available with the simpler analogue tetracenomycin C [1].

Why Tetracenomycin C or the Parent Elloramycin Cannot Substitute for Elloramycin D in Methylation‑Sensitive Screening


Substituting Elloramycin D with the parent elloramycin or tetracenomycin C collapses the SAR dimension defined by incremental de‑O‑methylation. The parent compound bears a fully permethylated rhamnose and a C12a‑O‑methyl group, while tetracenomycin C entirely lacks the L‑rhamnose appendage, carrying only a C8‑methoxy substituent [1][2]. Elloramycin D strips one methyl group from the aglycone C12a position and one from the sugar 3‑OH, altering both hydrogen‑bonding capacity and lipophilicity—factors that the original congener study showed directly modulate antimicrobial potency against Gram‑positive bacteria [3]. Consequently, procurement of the incorrect congener introduces confounding methylation variables that undermine comparative MIC, cytotoxicity, or target‑engagement assays designed to probe the role of specific O‑methyl groups.

Elloramycin D – Quantitative Comparative Evidence Against Closest In‑Class Analogs


12‑Demethylation Defines a Unique Chemical Space Relative to Parent Elloramycin

Elloramycin D differs from the parent elloramycin (Elloramycin A) by the absence of two methyl groups: the C12a‑O‑methyl on the aglycone and the 3‑O‑methyl on the L‑rhamnose sugar. This results in a molecular formula of C31H34O15 versus C32H36O15 for the parent [1][2]. Compared with its isomer Elloramycin C (also C31H34O15), Elloramycin D presents the free hydroxyl at sugar position 3 rather than position 4, generating a distinct hydrogen‑bond donor profile . This precise methylation pattern constitutes a non‑interchangeable chemical entity for SAR studies.

Structure-Activity Relationship De-O-methylation Natural Product Congener Library

Minor Congener Class Exhibits Potent Gram‑Positive Activity Modulated by Methylation

The five minor congeners elloramycins B–F, including D, were reported to demonstrate strong antimicrobial activities particularly against Gram‑positive bacteria, with variations in potency correlating with their degree of O‑methylation and aqueous solubility [1]. The parent elloramycin itself shows only weak activity against Gram‑positive organisms and L‑1210 leukemia cells [2], indicating that the demethylated congeners occupy a distinct activity band. Quantitative MIC values for individual congeners are not disaggregated in the accessible abstract, placing this evidence at the class level, but the overall congener panel constitutes a pre‑validated library for methylation‑activity correlation studies.

Antimicrobial Screening Gram-Positive Bacteria Methylation-SAR

Elloramycin Biosynthetic Platform Enables Glycodiversified Analog Generation Absent in Tetracenomycin C Producers

The elloramycin biosynthetic cluster encodes the glycosyltransferase ElmGT, which tolerates L‑rhamnose, D‑glucose, and L‑digitoxose as NDP‑sugar donors, enabling the production of at least two novel analogs (8‑demethyl‑8‑L‑digitoxosyltetracenomycin C and 8‑demethyl‑8‑D‑glucosyltetracenomycin C) that are inaccessible from the tetracenomycin C biosynthetic cluster of Streptomyces glaucescens [1]. This substrate flexibility has been further exploited through site‑directed mutagenesis of ElmGT to modulate deoxysugar transfer [2]. Procuring Elloramycin D provides the authentic congener for use as an analytical standard and pathway intermediate in such biosynthetic engineering studies.

Combinatorial Biosynthesis Glycosyltransferase Engineering Polyketide Diversification

Tetracenomycin C Achieves 4‑Fold Weaker MIC Against Bacillus subtilis than the Elloramycin Chemotype

In a direct head‑to‑head agar dilution assay, the elloramycin chemotype (represented by the parent compound) exhibited an MIC of 1 µg/mL against Bacillus subtilis ATCC 6633, whereas the non‑glycosylated analogue tetracenomycin C required 4 µg/mL to achieve the same growth inhibition [1]. This 4‑fold potency advantage is attributed to the permethylated L‑rhamnose substituent at C‑8, which is absent in tetracenomycin C. Elloramycin D, as a member of the elloramycin class, retains this glycosylated scaffold while offering a distinct methylation state for SAR refinement.

Minimum Inhibitory Concentration Bacillus subtilis Gram-Positive Antibacterial Benchmark

Elloramycin D – Priority Research Applications Where Congener Selection Drives Experimental Outcome


Methylation‑Graded SAR Screening of Gram‑Positive Antimicrobial Activity

Research programs investigating how stepwise O‑demethylation alters antimicrobial potency should procure Elloramycin D alongside the parent elloramycin and Elloramycin C to construct a complete methylation‑gradient panel. The congener series B–F, including D, was reported to exhibit strong activity against Gram‑positive bacteria, whereas the fully methylated parent shows only weak activity [1][2]. This natural SAR library permits direct correlation of antimicrobial MIC shifts with specific methyl‑group deletions without requiring synthetic derivatization.

Analytical Standard for Combinatorial Biosynthesis and Glycosyltransferase Engineering

Elloramycin D serves as an authentic biosynthetic intermediate standard in experiments exploiting the broad substrate flexibility of glycosyltransferase ElmGT. The enzyme generates glycodiversified analogs (digitoxosyl‑ and glucosyl‑tetracenomycin C) that are inaccessible via the tetracenomycin C pathway [3]. Inclusion of Elloramycin D as a reference compound in HPLC‑MS or NMR analyses ensures accurate tracking of native congener production during heterologous expression or enzyme mutagenesis campaigns.

Positive Control Benchmarking for Bacillus subtilis MIC Assays

The elloramycin scaffold delivers a 4‑fold more potent MIC (1 µg/mL) against Bacillus subtilis ATCC 6633 compared with tetracenomycin C (4 µg/mL) [4]. Elloramycin D, while providing an equivalent glycosylated chemotype for this benchmark, adds the advantage of reduced methylation, making it suitable as a comparator when evaluating synthetic analogues designed to probe the contribution of specific O‑methyl groups to antibacterial potency.

Target‑Engagement Studies Differentiating Topoisomerase II vs. Ribosomal Inhibition

Elloramycins and tetracenomycins exhibit mild antiproliferative activity putatively through DNA topoisomerase II inhibition [5]. Because the minor congener methylation pattern alters cellular penetration and target affinity, Elloramycin D is a critical tool for dissecting whether de‑methylation at C12a or the sugar shifts the mechanism toward ribosomal inhibition, as observed for related anthracycline‑like polyketides. Procurement of the specific congener eliminates ambiguity inherent in using the mixed‑methylation parent compound.

Quote Request

Request a Quote for Elloramycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.